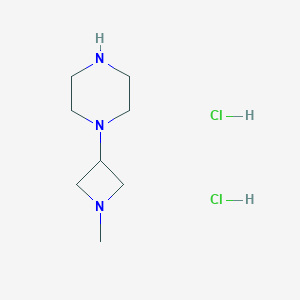

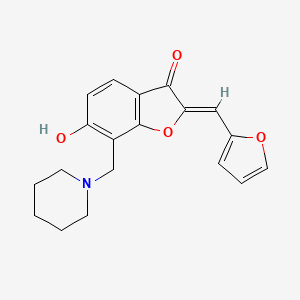

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and can provide insight into the general class of chemicals that the compound belongs to. Piperazine derivatives are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. For instance, the synthesis of a piperazine-1-yl-1H-indazole derivative is highlighted, which underscores the importance of piperazine derivatives in drug development .

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest in the field of medicinal chemistry. The papers provided describe the synthesis of various compounds that include a piperazine moiety. For example, one paper details the synthesis of a novel compound with a piperazine-1-yl-1H-indazole structure, which is achieved through a simple and efficient process, and the compounds are characterized by spectral analysis . Another paper discusses the synthesis of azetidine-based isosteres of piperazine, which involves a key cyclization step of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . These methods could potentially be adapted for the synthesis of "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray diffraction studies and exit vector plot analysis have been used to study the molecular geometry of azetidine-based isosteres of piperazine. These studies demonstrate that the products have a larger size and increased conformational flexibility compared to the parent heterocycles, which confirms their potential utility as building blocks for lead optimization in drug discovery .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride", they do provide information on the reactivity of similar compounds. For instance, the synthesis of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety involves treating a common intermediate with various N-aryl-2-chloroacetamides and acyl chlorides, which suggests that piperazine derivatives can participate in a range of chemical reactions to yield diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Although the papers do not provide specific data on the physical and chemical properties of "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride", they do describe the characterization of similar compounds using techniques such as 1H-NMR, MS, and elemental analysis. These techniques are essential for confirming the identity and purity of synthesized compounds and can be applied to study the properties of the compound .

Aplicaciones Científicas De Investigación

Neuropharmacological Effects

Research on compounds closely related to "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride" reveals insights into their neuropharmacological applications. For instance, studies on 1-(m-Chlorophenyl)piperazine (CPP) have identified it as a potent inhibitor of serotonin binding to membrane receptors from rat brain, indicating serotonin receptor agonist properties. This suggests potential applications in studying neurological pathways and disorders associated with serotonin regulation (Fuller et al., 1981).

Antidepressant and Antianxiety Activities

A novel series of piperazine derivatives has been synthesized and evaluated for antidepressant activities through behavioral despair tests on albino mice, demonstrating significant activity. This underscores the potential of "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride" related compounds in the development of new antidepressant and antianxiety medications (Kumar et al., 2017).

Antibacterial Activity

Studies on piperazine and oxazolidinone derivatives have shown strong in vitro antibacterial activity against a variety of clinically important pathogens, including resistant strains. This highlights the potential of "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride" and related compounds in the development of new antibacterial agents (Phillips et al., 2009).

Anti-tubercular Activity

Research into novel piperazine derivatives has shown promising anti-tubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) competitive with existing treatments. This opens avenues for the use of "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride" related compounds in tackling tuberculosis, especially drug-resistant strains (Naidu et al., 2016).

Antitumor Activity

Compounds structurally related to "1-(1-Methylazetidin-3-yl)piperazine dihydrochloride" have been explored for their antineoplastic properties, particularly in cervical cancer models. These studies have demonstrated the potential for inducing apoptosis in cancer cells, suggesting a role in the development of new cancer therapies (Khanam et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-(1-methylazetidin-3-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.2ClH/c1-10-6-8(7-10)11-4-2-9-3-5-11;;/h8-9H,2-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRSEKPFBLAXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride | |

CAS RN |

2095410-68-5 |

Source

|

| Record name | 1-(1-methylazetidin-3-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2548037.png)